molecular formula C15H29N3O2 B14779519 N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

Cat. No.: B14779519
M. Wt: 283.41 g/mol
InChI Key: VAAAUYRMXXMZQQ-UHFFFAOYSA-N
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Description

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-amino-3-methylbutanoic acid with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylacetamide
  • N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propylacetamide

Uniqueness

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide is unique due to its specific structural features, such as the presence of both an amino group and an acetamide group attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide

InChI

InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-8-6-7-9-18(13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3

InChI Key

VAAAUYRMXXMZQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)C

Origin of Product

United States

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